3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-4-5-11(6-9(8)2)13(17)14-7-12-15-10(3)16-18-12/h4-6H,7H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOFYVSDIHCTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the 1,2,4-oxadiazole ring.
Attachment of the oxadiazole ring to the benzamide: The 3-methyl-1,2,4-oxadiazol-5-ylmethyl group can be introduced by reacting the oxadiazole with a suitable benzamide derivative under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: 3,4-dicarboxybenzamide derivatives.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets in biological systems. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzamide core can also interact with various proteins, affecting their stability and function. These interactions can lead to the modulation of specific biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Key Compounds :
2-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS data, ): Substituent: Bromine at the 2-position of the benzamide. Synthesis: Likely synthesized via similar amidoxime cyclization routes but starting from 2-bromobenzoyl chloride.
3-Cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1206986-93-7, ): Substituent: Cyano group at the 3-position. Impact: The cyano group’s strong electron-withdrawing nature may alter electronic distribution, affecting binding in enzymatic pockets.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
- Substituent : Hydroxy-dimethyl ethyl group instead of oxadiazole.
- Application : Functions as an N,O-bidentate directing group for metal-catalyzed C–H activation, contrasting with the oxadiazole’s role as a rigid linker or hydrogen-bond acceptor.
Table 1: Comparison of Benzamide Derivatives
Heterocycle Modifications: Oxadiazole vs. Thiadiazole vs. Isoxazole
N-[(2,3-Dihydro-2-methyl-3-oxo-1,2,4-thiadiazol)-5-yl]-4-methylbenzamide ():
- Heterocycle : 1,2,4-Thiadiazole with a sulfur atom.
- Impact : Sulfur’s larger atomic size and polarizability may enhance π-stacking interactions or alter redox properties compared to oxadiazole.
3,4-Dimethyl-N-[(E)-3-nitrobenzylidene]-1,2-oxazol-5-amine (): Heterocycle: Isoxazole (1,2-oxazole) with a nitrobenzylidene Schiff base. Application: Schiff bases are known for photochromic properties, whereas oxadiazoles are valued for rigidity and metabolic resistance.
Table 2: Heterocyclic Influence on Properties
Complex Derivatives: Extended Substituents
3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide ():
- Structure : Incorporates triethoxy groups on the benzamide and an additional phenyl ring.
Biological Activity
3,4-Dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a benzamide core substituted at the 3 and 4 positions with methyl groups and linked to a 3-methyl-1,2,4-oxadiazole moiety.
Histone Deacetylase Inhibition : Recent studies have indicated that compounds structurally related to this compound may act as selective inhibitors of histone deacetylase 6 (HDAC6). HDAC6 plays a crucial role in regulating gene expression and has been implicated in various cancers. The oxadiazole moiety is believed to enhance binding affinity to the enzyme's active site, leading to increased acetylation of histones and non-histone proteins, thereby promoting apoptosis in cancer cells .
Anticancer Activity
The compound has demonstrated notable cytotoxic effects in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Jurkat (T-cell leukemia) | < 10 | |
| A-431 (epidermoid carcinoma) | < 15 | |
| HT29 (colon cancer) | < 20 |
Case Study : In a study examining the effects of oxadiazole derivatives on cancer cells, this compound exhibited significant growth inhibition comparable to standard chemotherapeutics like doxorubicin. The mechanism was attributed to the induction of apoptosis through the activation of pro-apoptotic pathways .
Antimicrobial Activity
Some derivatives of benzamides containing oxadiazole rings have shown antibacterial properties. The presence of electron-withdrawing groups on the aromatic ring enhances their activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substitution Pattern : Methyl substitutions at the 3 and 4 positions on the benzene ring are crucial for enhancing cytotoxicity.
- Oxadiazole Moiety : The presence of the oxadiazole group is essential for HDAC inhibition and contributes significantly to the overall biological activity.
- Hydrophobic Interactions : Compounds with increased hydrophobic character tend to exhibit better binding affinities towards their biological targets .
Q & A
Q. What synthetic routes are recommended for preparing 3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide?
The compound can be synthesized via coupling reactions between benzamide derivatives and oxadiazole-containing intermediates. For example, amide bond formation using reagents like EDCl or HATU under inert conditions, followed by purification via column chromatography. Key intermediates such as 3-methyl-1,2,4-oxadiazole-5-carbaldehyde (CAS 273727-50-7) have been utilized in analogous syntheses . Characterization typically involves NMR, LC-MS, and HRMS to confirm molecular weight and purity .
Q. What analytical techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing methyl and oxadiazole signals.
- LC-MS/HRMS : For molecular weight validation (e.g., [M+H]+ peaks) and purity assessment.
- Melting Point Analysis : To verify crystallinity and compare with literature values (e.g., analogs with oxadiazole moieties show melting points between 98–205°C depending on substituents) .
Q. What safety protocols are necessary when handling this compound?
Based on structurally similar compounds, hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335). Recommended precautions:
Q. How can intermediates like 3-methyl-1,2,4-oxadiazole derivatives be sourced or synthesized?
Key intermediates (e.g., 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde) are commercially available (CAS 879896-54-5) or synthesized via cyclization of amidoximes with acyl chlorides. Purity (>97%) is critical for high-yield coupling reactions .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Optimization strategies include:
Q. What role does the 3-methyl-1,2,4-oxadiazole moiety play in biological activity?
The oxadiazole ring enhances metabolic stability and influences binding affinity. For example, in KOR antagonists like BTRX-335140, this group improves selectivity and pharmacokinetics by engaging in hydrogen bonding with target receptors . Comparative studies with methyl or trifluoromethyl substituents suggest steric and electronic tuning modulates activity .
Q. How can crystallographic data resolve structural ambiguities?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths/angles. For example, oxadiazole rings in analogs exhibit planar geometry with C–O bond lengths of ~1.36 Å, critical for validating synthetic accuracy .
Q. What strategies address discrepancies in spectral data during characterization?
- Cross-Validation : Use HRMS to resolve ambiguous LC-MS peaks.
- Isotopic Labeling : Confirm fragmentation patterns in mass spectra.
- Dynamic NMR : Resolve conformational equilibria causing split signals .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies on similar benzamide derivatives indicate:
- Light Sensitivity : Degradation under UV light; store in amber vials.
- Moisture Sensitivity : Hydrolysis of the oxadiazole ring in humid environments; use desiccants .
Data Contradiction and Mechanistic Analysis
Q. How to reconcile conflicting bioactivity data in different assay systems?
Discrepancies may arise from assay conditions (e.g., cell membrane permeability differences). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) and validate with structural analogs. For instance, methyl substituents on the benzamide may alter logP, affecting cellular uptake .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions. For example, the oxadiazole group in similar compounds forms π-π stacking with aromatic residues in enzyme active sites. Pair with in vitro binding assays to refine predictions .
Methodological Recommendations
Q. What purification techniques are most effective for isolating this compound?
- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc).
- Prep-HPLC : For polar impurities, employ C18 columns with acetonitrile/water gradients .
Q. How to design SAR studies focusing on the oxadiazole and benzamide substituents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
